The synthesis of KMN-80 involves a multi-step process that includes the formation of a pyrrolidinone ring and the attachment of a hydroxy-methylnon-en-ynyl chain. This complex synthetic route is essential for achieving the desired biological activity and specificity of the compound. The initial steps typically involve the use of various reagents and conditions tailored to facilitate the formation of the requisite functional groups and structural features .
The molecular structure of KMN-80 can be described using its chemical formula and spatial arrangement of atoms. The compound features a pyrrolidinone core with substituents that influence its receptor binding affinity.
KMN-80 participates in several chemical reactions relevant to its biological activity. These reactions often involve binding to the EP4 receptor, leading to downstream signaling pathways that mediate physiological responses.
Technical details include methods for measuring binding kinetics and receptor activation profiles through assays designed to quantify cellular responses .
The mechanism of action for KMN-80 primarily revolves around its interaction with the EP4 receptor. Upon binding, KMN-80 activates intracellular signaling cascades that influence cellular functions such as proliferation, differentiation, and inflammation.
KMN-80 exhibits distinct physical and chemical properties that are crucial for its functionality:
Relevant data from stability tests indicate that KMN-80 retains its activity over extended periods when stored properly .
KMN-80 has notable applications in scientific research, particularly in pharmacology:
KMN-80 (7-((R)-2-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-5-oxopyrrolidin-1-yl)heptanoic acid) exemplifies a structurally advanced pyrrolidinone derivative engineered for selective receptor targeting. Its core consists of a γ-lactam ring (pyrrolidin-2-one), a five-membered cyclic amide that establishes the scaffold for biological activity. This heterocyclic system is substituted at the N-1 position with a heptanoic acid chain, forming a critical carboxylic acid functionality. At the C-2 position, a complex alkenynyl sidechain featuring (E)-configured double bond, hydroxyl group at C-3 (S-configuration), methyl group at C-4 (S-configuration), and a distal alkyne at C-6 extends from the lactam core. This precise arrangement creates a stereochemically defined, T-shaped molecular architecture optimized for three-dimensional complementarity within the binding pocket of the EP4 receptor [3].
The γ-lactam core itself is a significant pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability compared to its γ-lactone analogs. The carbonyl oxygen and the amide N-H (in non-substituted forms) offer hydrogen bond acceptor and donor sites, respectively, facilitating interactions with biological targets. Within KMN-80, the lactam carbonyl is a key hydrogen bond acceptor, while the N-atom is alkylated by the heptanoic acid chain, eliminating the N-H donor but introducing new conformational and interactive properties via the aliphatic spacer and terminal carboxylate. The stereochemistry at the C-3 (3S) and C-4 (4S) positions of the sidechain, along with the E configuration of the double bond, is crucial for maintaining the bioactive conformation and achieving high-affinity binding. Computational analyses (molecular docking, molecular dynamics simulations) confirm that the spatial orientation of the hydrophobic sidechain methyl group, the polar hydroxy group, and the alkyne moiety relative to the lactam ring and the carboxylic acid terminus enables optimal van der Waals contacts, hydrogen bonding, and potentially dipole interactions within the EP4 receptor's ligand-binding domain [1] [3].
Structural Element | Description | Functional Role |
---|---|---|
Core Structure | Pyrrolidin-2-one (γ-lactam) | Central scaffold; Hydrogen bond acceptor (C=O); Defines overall geometry. |
N-1 Substituent | (CH₂)₆COOH (Heptanoic acid chain) | Terminal carboxylic acid for ionic/H-bonding; Spacer length critical for activity. |
C-2 Substituent | (R)-1-((3S,4S,E)-3-Hydroxy-4-methylnon-1-en-6-yn-1-yl) group | Primary pharmacophore; Stereochemistry (R, 3S, 4S, E) essential for EP4 binding. |
Key Functional Groups | Terminal COOH, Lactam C=O, Alkenyl (C=C), Alkynyl (C≡C), Hydroxyl (-OH), Methyl (-CH₃) | Multivalent interactions (H-bonding, hydrophobic, van der Waals) with EP4. |
Stereochemistry | Chiral centers at C-2 (sidechain attachment), C-3 (OH), C-4 (CH₃) of sidechain; E-double bond | Dictates 3D orientation for high-affinity and selective binding. |
The synthesis of structurally complex pyrrolidinone derivatives like KMN-80 necessitates a multi-step approach involving asymmetric synthesis to control critical stereocenters and the assembly of the alkenynyl sidechain prior to or during lactam ring formation. While the exact proprietary route for KMN-80 remains undisclosed, retrosynthetic analysis and established methodologies for analogous high-value bioactive γ-lactams point towards several feasible pathways [1] .
A convergent strategy likely involves the independent preparation of the enantiomerically pure alkenynyl sidechain precursor and the N-functionalized γ-lactam bearing a suitable electrophile (e.g., halide, epoxide) or nucleophile (e.g., organometallic) at C-2. The sidechain synthesis would require careful control over the stereochemistry at the future C-3 (hydroxyl) and C-4 (methyl) positions. This could be achieved through catalytic asymmetric methods, such as Sharpless asymmetric epoxidation/dihydroxylation applied to suitable alkene intermediates, or Evans aldol reactions to install the hydroxy and methyl groups with defined relative and absolute stereochemistry. The E-double bond geometry is typically secured via Wittig-type olefination or alkyne partial reduction (Lindlar's catalyst) strategies [1].
Simultaneously, the γ-lactam core with the N-heptanoic acid chain could be constructed. One common approach involves the ring closure of an appropriate α-aminocarboxylic acid derivative. For example, a suitably protected 4-aminopentanoic acid derivative, alkylated on nitrogen with protected 7-bromoheptanoate, could undergo intramolecular lactamization upon activation of the carboxylic acid and deprotection. Alternatively, the N-alkylation of a preformed lactam (e.g., 2-pyrrolidone) with 7-bromoheptanoic acid ester under basic conditions could be employed, followed by functionalization at the lactam C-2 position. Installing the complex C-2 substituent represents the key coupling step. This could involve:(1) Metal-Mediated Cross-Coupling: If the lactam bears a C-2 halide (e.g., bromide) or triflate, and the sidechain bears a terminal alkyne or organometallic (e.g., organozinc, organoboron), a Sonogashira, Negishi, or Suzuki coupling could forge the C-C bond.(2) Alkylation: If the lactam C-2 is deprotonated to form an enolate, it could act as a nucleophile towards a suitably functionalized electrophilic sidechain precursor (e.g., an epoxide or alkyl halide).(3) Conjugate Addition: A Michael addition of a nucleophilic sidechain precursor to a C-2 acrylate-substituted lactam could be employed.The chosen method must preserve the delicate stereochemistry of both fragments. Following coupling, final deprotections (e.g., saponification of esters, removal of hydroxyl protecting groups like silyl ethers or acetates) yield KMN-80. Extensive purification, likely involving chromatography and crystallization, is essential to achieve the high purity (≥98%) specified for the compound [3].
Synthetic Stage | Key Intermediates/Reactions | Purpose/Challenge |
---|---|---|
Sidechain Synthesis | Chiral pool or catalytic asymmetric synthesis (e.g., Evans aldol, Sharpless); Wittig/Partial hydrogenation; Alkyne coupling. | Establish (3S,4S) stereochemistry and E-alkene geometry. Functional group protection. |
Lactam Core Synthesis | Ring closure of N-protected amino acid; or N-Alkylation of 2-pyrrolidone with Br(CH₂)₆COOR; Introduction of C-2 coupling handle (e.g., halide). | Construct γ-lactam ring with N-heptanoate chain. Activate C-2 for coupling. |
Key Coupling Reaction | Metal-catalyzed cross-coupling (e.g., Sonogashira, Negishi); Enolate alkylation; Michael addition. | Join sidechain fragment to lactam core fragment stereospecifically. High yield crucial. |
Global Deprotection & Purification | Saponification (COOH deprotection); Hydroxyl deprotection (e.g., de-silylation, hydrolysis); Chromatography; Crystallization. | Reveal final functional groups (COOH, OH). Achieve ≥98% purity [3]. Remove catalysts/impurities. |
KMN-80 possesses distinct physicochemical properties directly impacting its handling, storage, and potential formulation. Its molecular formula is C₂₁H₃₃NO₄, corresponding to a molecular weight of 363.5 g/mol. The compound presents as a crystalline solid, indicative of a well-ordered, pure lattice structure which aids in stability and characterization [3].
Lipophilicity and Solubility: The structure combines a polar γ-lactam head group, a terminal carboxylic acid, and a central hydroxyl group with extensive hydrophobic regions (alkenynyl chain with methyl group, heptanoate chain). This amphiphilic character suggests moderate lipophilicity. Calculated LogP values (e.g., using software like ChemAxon or ACD/Labs) likely fall in the range of 2-4, indicating reasonable membrane permeability but potentially limiting aqueous solubility. Solubility is expected to be pH-dependent due to the ionizable carboxylic acid (pKa ~4-5). Under acidic conditions (pH < pKa), the protonated acid form dominates, reducing solubility. Under neutral or basic conditions (pH > pKa), the deprotonated carboxylate anion enhances aqueous solubility. Solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, acetonitrile, and tetrahydrofuran (THF) is typically high, facilitating in vitro biological testing where stock solutions are prepared in solvents like DMSO before aqueous dilution [1] [3]. The presence of the hydroxyl group and lactam carbonyl provides hydrogen-bonding capacity (estimated 3 H-bond donors, 5 H-bond acceptors), further influencing solvation behavior.
Stability Profiling: KMN-80 requires storage at -20°C, indicating sensitivity to thermal degradation and/or potential hydrolysis over time at higher temperatures [3]. Key stability considerations include:
The observed stability profile necessitates stringent storage conditions (cold temperature, potentially inert atmosphere, protection from light) and careful handling during experimental use to maintain compound integrity and bioactivity. The crystalline form contributes significantly to its stability compared to amorphous solids or solutions [3].
Property | Value / Description | Implications |
---|---|---|
Molecular Formula | C₂₁H₃₃NO₄ | Defines elemental composition and molecular weight. |
Molecular Weight | 363.5 g/mol | Typical for small-molecule drugs. Impacts pharmacokinetics. |
Physical Form | Crystalline solid | Favors stability; facilitates purification and characterization. |
Purity | ≥98% | Essential for reliable biological and physicochemical data [3]. |
Melting Point | Not publicly reported | Expected for a crystalline solid; indicative of purity. |
Lipophilicity (Estimated LogP) | ~2-4 (Predicted) | Suggests moderate permeability; potential solubility limitations. |
Solubility | Low in water; Soluble in DMSO, ethanol, THF, acetonitrile; pH-dependent (carboxylate). | Dictates solvent use for assays; influences absorption. |
Hydrogen Bonding | H-Bond Donors: 3 (OH, NH lactam?*, COOH); H-Bond Acceptors: 5 (Lactam C=O, COO⁻/C=O, OH, O-Carboxyl) | Influences solubility, permeability, target binding. *N-substituted likely no H-donor. |
Storage Conditions | -20°C | Indicates thermal sensitivity; essential for long-term stability [3]. |
CAS Registry Number | 1628759-75-0 | Unique identifier [3]. |
Compound Names in Article:KMN-807-((R)-2-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-5-oxopyrrolidin-1-yl)heptanoic acid
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7